molecular formula C16H28O B1233912 5-Cyclohexadecen-1-one CAS No. 21944-95-6

5-Cyclohexadecen-1-one

Cat. No.: B1233912
CAS No.: 21944-95-6
M. Wt: 236.39 g/mol
InChI Key: ABRIMXGLNHCLIP-VURMDHGXSA-N
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Scientific Research Applications

5-Cyclohexadecen-1-one has a wide range of applications in scientific research:

Preparation Methods

5-Cyclohexadecen-1-one can be synthesized through a four-step sequence starting from cyclododecanone . The synthetic route involves:

Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production, such as using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

5-Cyclohexadecen-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into saturated analogs or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the double bond or the carbonyl group, using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Mechanism of Action

The mechanism of action of 5-cyclohexadecenone primarily involves its interaction with olfactory receptors. The compound’s musk scent is detected by specific receptors in the olfactory system, triggering a sensory response. The molecular targets include olfactory receptor proteins that bind to the compound, initiating a signal transduction pathway that results in the perception of the musk scent.

Comparison with Similar Compounds

5-Cyclohexadecen-1-one is unique due to its strong musk scent and macrocyclic structure. Similar compounds include:

These compounds share similar olfactory properties but differ in their chemical structures and sources, with 5-cyclohexadecenone being a synthetic analog.

Properties

CAS No.

21944-95-6

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(5Z)-cyclohexadec-5-en-1-one

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6-

InChI Key

ABRIMXGLNHCLIP-VURMDHGXSA-N

Isomeric SMILES

C1CCCCCC(=O)CCC/C=C\CCCC1

SMILES

C1CCCCCC(=O)CCCC=CCCCC1

Canonical SMILES

C1CCCCCC(=O)CCCC=CCCCC1

37609-25-9

Synonyms

5-cyclohexadecen-1-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5-Cyclohexadecen-1-one

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